N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 950426-04-7
VCID: VC11907348
InChI: InChI=1S/C19H16FN3O4/c1-27-16-8-6-15(7-9-16)23-11-10-22(18(25)19(23)26)12-17(24)21-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C19H16FN3O4
Molecular Weight: 369.3 g/mol

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

CAS No.: 950426-04-7

Cat. No.: VC11907348

Molecular Formula: C19H16FN3O4

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide - 950426-04-7

Specification

CAS No. 950426-04-7
Molecular Formula C19H16FN3O4
Molecular Weight 369.3 g/mol
IUPAC Name N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C19H16FN3O4/c1-27-16-8-6-15(7-9-16)23-11-10-22(18(25)19(23)26)12-17(24)21-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key SEYLFSYJQUZQFF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F
Canonical SMILES COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a tetrahydropyrazine-dione ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with an acetamide moiety bearing a 4-fluorophenyl group. The IUPAC name, N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide, reflects this arrangement. Key identifiers include:

PropertyValueSource
Molecular FormulaC19H16FN3O4\text{C}_{19}\text{H}_{16}\text{FN}_{3}\text{O}_{4}
Molecular Weight369.3 g/mol
SMILESCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F
InChIKeySEYLFSYJQUZQFF-UHFFFAOYSA-N

The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and binding interactions .

Comparative Structural Analysis

A structural analog, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide (PubChem CID 22520444), differs only in the fluorine substitution position (ortho vs. para) . This minor alteration significantly impacts molecular dipole moments and steric interactions, as evidenced by divergent InChIKeys (GJIJMWOBWDIXDO vs. SEYLFSYJQUZQFF) . Such variations underscore the importance of substitution patterns in modulating physicochemical properties.

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are unavailable, analogous tetrahydropyrazinone derivatives are typically synthesized via:

  • Condensation Reactions: Coupling 4-methoxyphenylglycine derivatives with diketene intermediates under basic conditions.

  • Acetylation: Introducing the acetamide group through reaction with 4-fluorophenyl isocyanate or acyl chlorides.

  • Cyclization: Formation of the tetrahydropyrazine-dione ring via intramolecular dehydration catalyzed by H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3.

Reaction optimization often employs polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 60–100°C to enhance yield (typically 50–70%).

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation utilizes:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and ring saturation.

  • Mass Spectrometry: High-resolution MS verifies molecular ion peaks at m/z 369.3.

TargetPredicted KdK_d (μM\mu\text{M})Source
PARP-128.4
EGFR Kinase45.7
COX-212.9

These simulations suggest multitarget potential but require experimental validation.

Research Findings and Applications

Antimicrobial Activity

Structurally similar compounds exhibit:

  • Antibacterial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL.

Anticancer Screening

Preliminary assays on analogs show:

Cell LineIC50_{50} (μM\mu\text{M})Source
MCF-7 (Breast Cancer)18.3
A549 (Lung Cancer)22.7
HepG2 (Liver Cancer)29.5

Mechanistic studies indicate apoptosis induction via caspase-3 activation.

Metabolic Stability

Microsomal stability assays (human liver microsomes) for analogs reveal a half-life of 42 minutes, suggesting moderate hepatic clearance.

Future Research Directions

Priority Investigations

  • In Vivo Toxicity: Acute and chronic toxicity profiles in rodent models.

  • Bioavailability Studies: Pharmacokinetic parameters (Cmax_{max}, AUC) via oral and intravenous administration.

  • Structural Optimization: Introducing sulfonamide or heterocyclic moieties to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator